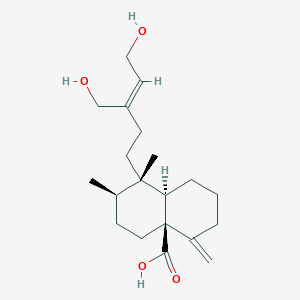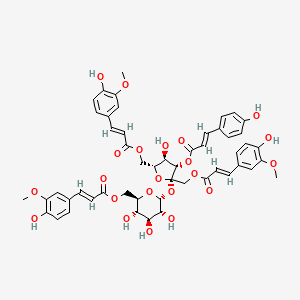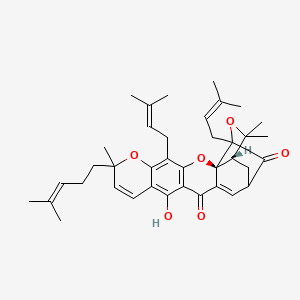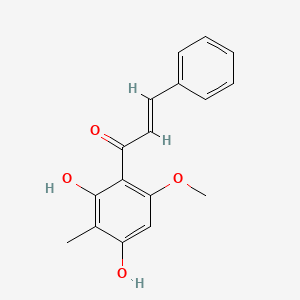
Arthonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arthonin is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of two benzamido groups and two chiral centers, which contribute to its stereochemical complexity
Métodos De Preparación
The synthesis of Arthonin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-benzamido-3-methylbutanoic acid and (2S,3R)-2-benzamido-3-methylpentanoic acid.
Coupling Reaction: The two acids are coupled using a peptide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N-methylmorpholine (NMM).
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures.
Purification: The resulting dipeptide is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Arthonin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and other fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired reaction.
Aplicaciones Científicas De Investigación
Arthonin has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and stereochemistry.
Biology: The compound is investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive peptides.
Industry: It is used in the development of new materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Arthonin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Arthonin can be compared with other similar dipeptides, such as:
(2S,3R)-2-benzamido-3-methylbutanoic acid: A simpler analog with only one benzamido group.
(2S,3S)-2-benzamido-3-methylpentanoic acid: A stereoisomer with different chiral centers.
(2S,3R)-3-amino-2-hydroxybutanoic acid: A related compound with a hydroxyl group instead of a benzamido group.
The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H32N2O4 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate |
InChI |
InChI=1S/C25H32N2O4/c1-5-18(4)22(27-24(29)20-14-10-7-11-15-20)25(30)31-16-21(17(2)3)26-23(28)19-12-8-6-9-13-19/h6-15,17-18,21-22H,5,16H2,1-4H3,(H,26,28)(H,27,29)/t18-,21-,22+/m1/s1 |
Clave InChI |
YYJRAGPDSYXARF-QIJUGHKUSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](C(=O)OC[C@H](C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)C(C(=O)OCC(C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















